molecular formula C18H21BClNO3 B8243473 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

Cat. No.: B8243473
M. Wt: 345.6 g/mol
InChI Key: XEMBCEXOQVHLNC-UHFFFAOYSA-N
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Description

Molecular Formula: C15H21BClFO3 Molecular Weight: 345.59 g/mol Structure: The compound features a pyridine ring substituted with a chlorophenoxymethyl group at position 2. The phenoxy moiety is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the chlorine atom and pyridine core contribute to electronic and steric properties critical for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BClNO3/c1-17(2)18(3,4)24-19(23-17)14-7-8-15(20)16(10-14)22-12-13-6-5-9-21-11-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMBCEXOQVHLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis begins with 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine as the precursor. In anhydrous tetrahydrofuran (THF), the substrate undergoes lithiation at -78°C using n-butyllithium (n-BuLi), followed by quenching with trimethyl borate (B(OMe)₃) to install the boronate ester. The reaction proceeds via a two-step mechanism:

  • Lithiation : Deprotonation of the aromatic ring by n-BuLi generates a reactive aryl lithium intermediate.

  • Borylation : Nucleophilic attack of the lithium species on trimethyl borate forms the boronic ester.

Representative Procedure

  • Substrate : 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine (5.0 g, 17 mmol)

  • Solvent : THF (80 mL)

  • Lithiating Agent : 1.6 M n-BuLi in hexane (12 mL)

  • Boron Source : Trimethyl borate (2.5 g, 24 mmol)

  • Conditions : -78°C for 2 h, then gradual warming to 20°C over 10 h

  • Workup : Acidification with HCl (pH 3), crystallization in methanol

  • Yield : 91% (4.0 g).

Variants of Boronating Agents

Alternative boronating agents improve efficiency under specific conditions:

Boron Source Solvent Temperature Yield
Trimethyl borateTHF-78°C → 20°C91%
Triethyl borateTHF-78°C → 25°C91%
Triisopropyl borateTHF-78°C → 25°C91%

Trialkyl borates exhibit comparable efficacy, but trimethyl borate is preferred for cost and reactivity.

Palladium-Catalyzed Borylation Strategies

One-Pot Borylation-Coupling Systems

Palladium catalysts enable direct borylation of aryl halides without pre-formed boronic acids. A representative protocol uses:

  • Catalyst : XPhos-Pd-G2 (1 mol%)

  • Ligand : XPhos (2 mol%)

  • Boron Source : Tetrahydroxydiboron (B₂(OH)₄, 3.0 equiv)

  • Base : KOAc (3.0 equiv)

  • Solvent : Ethanol (0.1 M)

  • Conditions : 80°C for 2 h, followed by Suzuki-Miyaura coupling with a second aryl halide.

Advantages :

  • Eliminates boronic acid isolation.

  • Compatible with aryl chlorides and bromides.

  • Yield : 75–90% for biaryl products.

Catalyst Systems and Efficiency

Cyclopalladated ferrocenylimine catalysts (e.g., 1A ) achieve high turnover numbers (TON > 500) at low loadings (0.25–1 mol%). Key parameters:

Catalyst Loading Reaction Time Yield
XPhos-Pd-G21 mol%2 h91%
Ferrocenylimine-Pd0.25 mol%6 h89%
Pd(AmPhos)₂Cl₂0.25 mol%4 h85%

Purification and Isolation Techniques

Crystallization Protocols

Post-reaction workup involves acid-induced crystallization:

  • Quenching : Methanol (50 mL) added to the reaction mixture.

  • Acidification : Dropwise HCl to pH 3.

  • Crystallization : Cooling to 0–5°C for 3 h.

  • Filtration : Suction filtration under reduced pressure.

  • Drying : Vacuum drying at 40°C for 12 h.

Purity : ≥95% (HPLC).

Column Chromatography

For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) isolates the product (Rf = 0.18).

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Protodeboronation : Minimized by maintaining low temperatures (-78°C) during lithiation.

  • Oxidative Byproducts : Avoided by degassing solvents and using inert atmospheres.

  • Moisture Sensitivity : Strict anhydrous conditions (argon/nitrogen) prevent hydrolysis of intermediates.

Solvent and Temperature Effects

Solvent Dielectric Constant Reaction Rate Yield
THF7.6Fast91%
Dioxane2.2Moderate85%
Ethanol24.3Slow75%

THF optimizes reaction kinetics due to its polarity and coordination capacity.

Industrial Scalability Considerations

Continuous Flow Reactors

Large-scale production employs continuous flow systems to:

  • Control exothermic lithiation steps.

  • Reduce reaction times (2 h → 30 min).

Cost-Effective Reagent Selection

  • n-BuLi vs. LDA : n-BuLi is cheaper but requires precise temperature control.

  • Boron Sources : Trimethyl borate (€50/kg) vs. triisopropyl borate (€120/kg) .

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions with nucleophiles such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydride, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It is particularly useful in the following areas:

  • Pharmaceutical Development : The compound is employed as an intermediate in synthesizing pharmaceuticals. Its ability to facilitate the formation of complex molecular architectures makes it valuable in drug design and development .
  • Cross-Coupling Reactions : It is extensively utilized in palladium-catalyzed cross-coupling reactions, which are critical for forming carbon-carbon bonds. This capability is essential for constructing intricate organic compounds .

Medicinal Chemistry

The compound's potential in medicinal chemistry is noteworthy:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. The presence of the dioxaborolane moiety enhances its interactions with biological targets, making it a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds display significant antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents derived from this compound .

Material Science

In material science, 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is utilized for:

  • Advanced Materials Development : The unique chemical properties of this compound contribute to the formulation of advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of this compound .

Fluorescent Probes

The compound can be modified to create fluorescent probes for biological imaging:

  • Biological Imaging Applications : By leveraging its fluorescent properties, researchers can develop probes that allow for high specificity and sensitivity in visualizing cellular processes. This application is particularly relevant in studying complex biological systems and disease mechanisms .

Table 1: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Organic SynthesisPharmaceutical intermediatesKey role in drug development
Cross-CouplingFormation of carbon-carbon bondsEssential for complex molecule synthesis
Medicinal ChemistryAnticancer and antimicrobial agentsPotential therapeutic applications
Material ScienceDevelopment of advanced polymers and coatingsEnhanced material properties
Biological ImagingCreation of fluorescent probesHigh specificity in cellular visualization

Notable Research Studies

  • A study published by the Chemical Society of Ethiopia highlighted the synthesis and pharmacological evaluation of pyridine derivatives that include similar structures to this compound. The results indicated promising anticancer activity .
  • Another research effort focused on the use of dioxaborolane derivatives in cross-coupling reactions demonstrated their effectiveness in synthesizing complex organic molecules .

Mechanism of Action

The compound’s effects are primarily exerted through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate that couples with halides to form new carbon-carbon bonds. This mechanism involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond.

    Transmetalation: The boronate ester transfers its organic group to the palladium.

    Reductive Elimination: The new carbon-carbon bond is formed, regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Features :

  • Boronic ester : Facilitates cross-coupling reactions for biaryl synthesis .
  • Pyridine ring : Provides a rigid aromatic scaffold, common in pharmaceuticals and ligands for catalysis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Boronic Ester-Containing Pyridine Derivatives

Compound Name Molecular Formula Key Substituents Applications Reference
3-((2-Chloro-5-(dioxaborolan-2-yl)phenoxy)methyl)pyridine (Target Compound) C15H21BClFO3 Cl, phenoxymethyl, pyridine Pharmaceuticals, agrochemicals
3-Bromo-5-(dioxaborolan-2-yl)pyridine C13H19BBrNO3 Br, pyridine Cholinergic drug intermediates
3-Cyclopropyl-4-(4-(imidazo[1,2-a]pyridin-5-yl)-3-(trifluoromethyl)phenoxy)furo[3,2-c]pyridine C23H17BF3NO3 CF3, cyclopropyl, furopyridine mGluR5 modulators
3-Chloro-2-methoxy-5-(dioxaborolan-2-yl)pyridine C12H17BClNO3 Cl, OMe, pyridine Organic electroluminescent materials
5-(Trifluoromethyl)-3-(dioxaborolan-2-yl)pyridine C12H15BF3NO2 CF3, pyridine Cross-coupling reagents
5-(Dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine C12H15BF3N2O2 CF3, NH2, pyridine Bioconjugation, drug discovery

Key Observations :

  • Halogen vs. Methoxy Groups : The target compound’s chlorine substituent increases electrophilicity compared to methoxy-containing analogs (e.g., ), making it more reactive in nucleophilic substitutions but less soluble in polar solvents .
  • Trifluoromethyl vs. Chlorophenoxymethyl: The CF3 group in and enhances electron-withdrawing effects, improving oxidative stability but reducing nucleophilic aromatic substitution rates compared to the target compound’s chlorophenoxymethyl group .
  • Amino vs. Boronic Ester: The NH2 group in allows for further functionalization (e.g., amide bond formation), a feature absent in the target compound .

Key Findings :

  • The target compound’s synthesis likely employs Suzuki-Miyaura coupling , similar to (63% yield for a related pyridine-boronic ester) .
  • Lower yields in (20%) highlight challenges in multi-step syntheses with sterically hindered intermediates, whereas the target compound’s linear structure may offer higher efficiency .
  • Methoxy-substituted analogs () may require milder conditions due to reduced steric hindrance compared to chlorophenoxymethyl groups .

Physicochemical Properties

Table 3: Melting Points and Solubility Trends

Compound Melting Point (°C) Solubility (Polar Solvents) Reference
Target Compound Not reported Moderate (chloro enhances lipophilicity)
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives 268–287 Low (due to aromaticity)
3-Chloro-2-methoxy-5-(dioxaborolan-2-yl)pyridine Not reported High (methoxy improves polarity)
5-(Trifluoromethyl)-3-(dioxaborolan-2-yl)pyridine Not reported Low (CF3 reduces polarity)

Insights :

  • The target compound’s chlorophenoxymethyl group likely reduces aqueous solubility compared to methoxy analogs () but enhances membrane permeability in biological systems .
  • High melting points (268–287°C) in suggest strong intermolecular interactions (e.g., π-stacking), which may also apply to the target compound .

Critical Analysis :

  • The target compound’s chlorophenoxymethyl-pyridine architecture is distinct from ’s pyridinylphenyl analog, which is optimized for OLEDs due to extended conjugation .
  • ’s bromo-pyridine derivative is preferred in drug synthesis for its higher reactivity in nucleophilic substitutions compared to chloro analogs .

Biological Activity

The compound 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is a pyridine derivative that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and safety profiles.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}BClN2_2O2_2
  • Molecular Weight : 253.53 g/mol

The presence of the dioxaborolane group enhances its reactivity and potential interactions with biological targets.

1. Pharmaceutical Applications

This compound is primarily utilized in:

  • Drug Development : This compound serves as an intermediate in synthesizing various pharmaceuticals targeting specific biological pathways. Its derivatives have shown promise in treating conditions such as cancer and infectious diseases .

Research indicates that compounds similar to this pyridine derivative may function through several mechanisms:

  • Inhibition of Kinases : Some studies suggest that pyridine derivatives can inhibit kinase activity, which is crucial for cell signaling and proliferation. For example, related compounds have been identified as Aurora kinase inhibitors .
  • Antifungal Activity : Pyrimidine-based compounds have demonstrated significant antifungal properties against strains like Candida albicans, with some exhibiting MIC values as low as 0.05–0.3 μg/mL .

3. Case Studies

Several studies have highlighted the efficacy and safety profiles of similar compounds:

  • A study on a related pyrimidine derivative showed promising results in inhibiting cancer cell lines (MCF-7 and MDA-MB-231) with IC50_{50} values ranging from 0.1 to 100 nM . These results suggest that the compound could be developed further for oncological applications.

Safety Profile

The safety profile of this compound is critical for its development:

  • Toxicity Studies : Preliminary toxicity assessments indicate that related compounds do not show acute toxicity in animal models at high doses (up to 2000 mg/kg) . This suggests a favorable safety margin for further development.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings from various studies:

Compound NameBiological ActivityIC50_{50} (µM)Safety Profile
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineAnticancer0.1 - 100Low toxicity
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidineAntifungal0.05 - 0.3No acute toxicity
N-(4-(3-(2-Aminopyrimidin-4-yl))benzene sulfonamideKinase inhibitionVariesFavorable PK profile

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Synthetic Route: The compound likely employs a Suzuki-Miyaura coupling due to the presence of the boronic ester group. For example, analogous pyridine-boronic esters are synthesized using Pd(PPh₃)₄ as a catalyst, 2M K₂CO₃ as a base, and toluene/EtOH as solvents under reflux (105°C) .
  • Critical Steps:
    • Purify intermediates (e.g., via column chromatography) to avoid side reactions.
    • Control stoichiometry of the boronic ester and halogenated precursor (e.g., 2-chloro-5-bromo derivatives) to minimize unreacted starting material .
  • Yield Optimization: Adjust reaction time (e.g., 12–24 hours) and monitor progress via TLC or HPLC. For example, similar reactions achieve 60–80% yield under optimized conditions .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro, boronic ester, and pyridine groups). The boronic ester typically shows a peak near δ 1.3 ppm (CH₃ groups) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₂₂BClNO₃: ~373.1 g/mol) .
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are compatible with this compound for solubility and stability?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). Boronic esters are often soluble in THF but hydrolyze in water .
  • Stability:
    • Store under inert atmosphere (N₂/Ar) at –20°C to prevent boronic ester hydrolysis.
    • Avoid prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions?

Methodological Answer:

  • Hypothesis Testing:
    • If low reactivity is observed, test alternative catalysts (e.g., PdCl₂(dppf)) or ligands (e.g., SPhos) to enhance transmetallation efficiency .
    • Vary base strength (e.g., Na₂CO₃ vs. Cs₂CO₃) to optimize pH for boronic ester activation .
  • Data Validation:
    • Compare results with structurally similar compounds (e.g., 2-fluoro-3-boronic ester pyridine derivatives) to identify substituent-specific effects .

Q. What experimental designs are suitable for studying environmental fate or degradation pathways?

Methodological Answer:

  • Environmental Simulation:
    • Use OECD 307 guidelines to assess aerobic/anaerobic degradation in soil/water systems. Monitor boronic ester hydrolysis products (e.g., boric acid) via ICP-MS .
    • Measure photolytic stability under UV light (λ = 254–365 nm) in aqueous/organic matrices .
  • Ecotoxicology:
    • Test acute toxicity using Daphnia magna or algae models. LC₅₀ values correlate with boronic acid byproduct concentrations .

Q. How can computational methods predict this compound’s behavior in catalytic systems?

Methodological Answer:

  • DFT Calculations:
    • Model the boronic ester’s Lewis acidity and electron-withdrawing effects on pyridine ring reactivity.
    • Simulate transition states for Suzuki coupling to identify steric/electronic bottlenecks .
  • MD Simulations:
    • Predict solubility parameters (Hansen solubility) in solvent mixtures to guide reaction medium selection .

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